4-Benzoylphenyl 3-methylbenzoate
Description
4-Benzoylphenyl 3-methylbenzoate is an aromatic ester compound characterized by a benzoylphenyl group (C₆H₅-C(O)-C₆H₄-) attached via an ester linkage to a 3-methylbenzoate moiety. Its structure combines electron-withdrawing (benzoyl) and electron-donating (methyl) substituents, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C21H16O3 |
|---|---|
Molecular Weight |
316.3g/mol |
IUPAC Name |
(4-benzoylphenyl) 3-methylbenzoate |
InChI |
InChI=1S/C21H16O3/c1-15-6-5-9-18(14-15)21(23)24-19-12-10-17(11-13-19)20(22)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI Key |
ISQWFOHRMZOIGC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
- Methyl 3-methylbenzoate (M3MB) : A simpler analog lacking the benzoylphenyl group. Studies show that methyl substituents in the 3-position (electron-donating) enhance stability in electrophilic aromatic substitution compared to 2-position isomers (e.g., methyl 2-methylbenzoate, M2MB). This suggests that 4-Benzoylphenyl 3-methylbenzoate may exhibit greater thermal stability than its ortho-substituted counterparts .
- 4-Acetylphenyl 3-methylbenzoate: Replacing the benzoyl group with an acetyl group reduces steric hindrance and alters electronic effects. Crystallographic data (monoclinic system, P21/c space group, a = 8.7167 Å, b = 9.8521 Å, c = 15.4938 Å) indicate tighter molecular packing due to hydrogen bonding, leading to higher melting points (82–88°C) compared to non-acetylated esters .
Functional Group Variations
- N-(4-Benzoylphenyl)maleimide Derivatives : These compounds, such as 26n (2-pyridyl-substituted), demonstrate enhanced biochemical potency due to the benzoylphenyl group’s ability to participate in π-π interactions. However, replacing the ester linkage in this compound with a maleimide ring (as in Series 7 compounds) increases reactivity toward nucleophiles, affecting metabolic stability .
Physicochemical Properties
Electronic Effects
- Electron-Donating vs. Withdrawing Groups : The 3-methyl group in this compound donates electrons via inductive effects, stabilizing the ester carbonyl group. In contrast, compounds like methyl 2-nitrobenzoate (M2NB) with nitro groups (electron-withdrawing) exhibit lower stability in hydrolysis reactions .
- Crystal Packing: The benzoylphenyl group in this compound likely induces intermolecular π-stacking, similar to 4-acetylphenyl 3-methylbenzoate, which forms hydrogen bonds (O–H⋯O) between acetyl and ester groups. This may result in higher melting points than non-aromatic esters .
Solubility and Reactivity
- Lipophilicity : The benzoylphenyl group increases hydrophobicity compared to simpler esters like phenyl benzoate (logP ~2.5). This property may enhance membrane permeability in drug delivery applications .
- Hydrolysis Susceptibility: Esters with electron-donating groups (e.g., 3-methyl) are generally less prone to hydrolysis than those with electron-withdrawing substituents (e.g., 4-cyano in 4-Cyanophenyl 4-hexylbenzoate), which destabilize the carbonyl group .
Lipid-Lowering Potential
- N-(4-Benzoylphenyl)pyrrole-2-carboxamide Derivatives: Compounds 3 and 5 () reduce hypercholesterolemia and elevate HDL levels in rodent models.
- Comparison with Gemfibrozil : Unlike gemfibrozil (a carboxylic acid derivative), ester-based compounds like this compound may exhibit slower metabolism, prolonging therapeutic effects. However, gemfibrozil’s efficacy in raising HDL (6% increase) and reducing coronary events (22% risk reduction) sets a high benchmark for newer esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
